Sodium dicyanamide

Gold Recovery Leaching Hydrometallurgy

Researchers developing Na-ion batteries face cost and safety barriers with fluorinated electrolyte salts (e.g., NaTFSI, NaFSI). Sodium dicyanamide (NaDCA) overcomes these as a halogen-free, low-viscosity alternative with proven performance. Key differentiation data: • Solid-state ionic conductivity >10⁻⁴ S·cm⁻¹ at 80°C in organic ionic plastic crystal matrices for next-gen solid electrolytes • 34.8% Au recovery as sole lixiviant, rising to 57.08% with synergistic additives for cost-effective precious metal extraction • High thermal stability (mp 300°C) enables high-pressure shock synthesis of superhard β-C₃N₄. Consistent 96% purity with bulk packaging options. Ships under ambient conditions globally.

Molecular Formula C2HN3Na
Molecular Weight 90.04 g/mol
CAS No. 1934-75-4
Cat. No. B045673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium dicyanamide
CAS1934-75-4
SynonymsDicyanamide, Sodium Salt;  Sodium Dicyanamide
Molecular FormulaC2HN3Na
Molecular Weight90.04 g/mol
Structural Identifiers
SMILESC(#N)NC#N.[Na]
InChIInChI=1S/C2HN3.Na/c3-1-5-2-4;/h5H;
InChIKeyJHPDENBKCMSVJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Dicyanamide Procurement Baseline


Sodium dicyanamide (NaDCA, NaN(CN)₂) is an inorganic pseudohalide salt consisting of a sodium cation and a dicyanamide anion. It is characterized by a high nitrogen content, a melting point of 300°C, and high water solubility (260 g/L at 30°C) . Its functional utility stems from the dicyanamide anion's ability to act as a versatile ligand in coordination chemistry [1] and as a low-viscosity, halogen-free component in ionic liquid electrolytes [2]. The compound serves as a key precursor for carbon nitride materials synthesis [3] and has been investigated as an alternative gold leaching reagent .

Sodium Dicyanamide: Cation-Anion Specificity


Substituting sodium dicyanamide with alternative sodium salts (e.g., NaTFSI, NaFSI, NaPF₆) or other dicyanamide salts (e.g., lithium or potassium dicyanamide) is not trivial and often leads to significant performance deviations. The dicyanamide anion offers a unique combination of low viscosity, high ionic conductivity, and halogen-free composition compared to fluorinated alternatives like TFSI, which are more expensive and pose safety concerns [1]. The sodium cation, relative to lithium, enables lower-cost, high-abundance battery systems with distinct interfacial chemistry [2]. Furthermore, the specific cation-anion pairing influences coordination geometry in materials synthesis, affecting the final structure and properties of metal-organic frameworks and coordination polymers [3]. The following quantitative evidence demonstrates these critical, non-interchangeable differences.

Sodium Dicyanamide Performance Comparison


Gold Leaching Synergy

Sodium dicyanamide (SD) demonstrates significant gold leaching capability as a standalone reagent and exhibits a pronounced synergistic effect when combined with potassium ferrocyanide (PF). At a dosage of 15 kg/t, SD alone achieves a gold recovery of 34.8%. The addition of PF increases this recovery to 57.08% . This synergistic effect is further evidenced by leaching kinetics: the gold-leaching rate increases from 39.99 ng·cm⁻²·min⁻¹ with 0.17 mol/L SD to 272.62 ng·cm⁻²·min⁻¹ when 0.1 mol/L PF is used in combination with SD . This quantifies a >6.8-fold increase in leaching rate, highlighting the value of SD in formulated leaching solutions.

Gold Recovery Leaching Hydrometallurgy

Ionic Conductivity in Organic Plastic Crystals

Mixtures of sodium dicyanamide with the organic ionic plastic crystal (OIPC) N-methyl-N-methyl-pyrrolidinium dicyanamide ([C1mpyr][N(CN)₂]) maintain a high solid-state ionic conductivity of >10⁻⁴ S·cm⁻¹ at approximately 80°C [1]. This conductivity remains relatively constant across compositions, unlike many other OIPC systems where doping often decreases or inconsistently alters conductivity. This performance is attributed to the unique phase behavior and ion dynamics within the NaDCA-containing mixtures [1]. For context, typical solid polymer electrolytes often exhibit conductivities in the 10⁻⁵ to 10⁻⁶ S·cm⁻¹ range at similar temperatures.

Solid Electrolytes Ionic Conductivity Sodium Batteries

Non-Fluorinated Electrolytes for Sodium Batteries

In sodium battery electrolyte applications, dicyanamide (DCA)-based systems offer a compelling alternative to expensive fluorinated anions. A study comparing sodium salt solutions in DCA- and TCM-based ionic liquids found that DCA systems exhibit superior salt solubility and higher ionic conductivity [1]. Specifically, DCA electrolytes support stable sodium plating/stripping with a moisture content sensitivity that is manageable (performance impeded when increasing from 90 ppm to 400 ppm H₂O) [2]. This performance is achieved without the use of costly and potentially hazardous fluorinated anions, providing a cost-effective and safe electrolyte platform.

Sodium Batteries Electrolytes Ionic Liquids

DSSC Performance: Dicyanamide Anion Effects

In solvent-free ionic liquid electrolytes for DSSCs, the dicyanamide (DCA) anion, compared to the tetracyanoborate (TCB) anion, induces a higher conduction band edge of the titania electrode, which is beneficial for photovoltage generation [1]. However, this is counterbalanced by a higher effective recombination reaction rate constant (U₀k), which is approximately 4 times larger for DCA than for TCB [1]. The net result is an experimentally observed, anion-dependent open-circuit photovoltage that can be tuned by lithium ion addition [2]. This quantifies the specific trade-off in using DCA-based electrolytes for DSSCs.

Dye-Sensitized Solar Cells Ionic Liquid Electrolytes Photovoltaics

Thermal Stability and Aqueous Solubility

Sodium dicyanamide exhibits a high melting point of 300°C and a water solubility of 260 g/L at 30°C . These properties are advantageous for its use as a precursor in high-temperature shock-compression synthesis of β-C₃N₄, where thermal integrity and processability are critical [1]. Compared to common sodium salts like NaCl (mp 801°C, solubility 360 g/L) or NaNO₃ (mp 308°C, solubility 912 g/L), NaDCA offers a distinct balance of moderate melting point and high solubility, facilitating specific synthetic pathways. For instance, its solubility in water allows for homogeneous mixing with other precursors before thermal treatment, while its 300°C melting point is compatible with many solid-state reaction temperatures.

Carbon Nitrides Precursor Chemistry Thermal Stability

Dicyanamide Bridging Modes in MOFs

The dicyanamide anion in sodium dicyanamide acts as a versatile, flexible pseudohalide ligand capable of adopting multiple coordination modes (μ₁,₃, μ₁,₅, μ₁,₃,₅, μ₁,₁,₅, etc.) when bridging metal ions [1]. This versatility is quantitatively demonstrated by the synthesis of heterometallic Cu-Na one-dimensional polymers, where the dicyanamide ligand links Cu and Na entities via an original μ₁,₁ coordination mode, leading to tetranuclear complexes [2]. This structural diversity, not readily achievable with simpler anions like chloride or nitrate, enables the design of tailored magnetic and porous materials.

Coordination Polymers Metal-Organic Frameworks Magnetic Materials

Sodium Dicyanamide Applications


Gold Leaching Formulations

Sodium dicyanamide is directly applicable as a primary or synergistic lixiviant in gold recovery processes. The quantified performance data (34.8% Au recovery as sole reagent, increasing to 57.08% with PF addition) provides a clear basis for formulating cost-effective leaching solutions. This is particularly relevant for processing low-grade ores or where environmental regulations restrict the use of traditional cyanide-based processes.

Solid-State Sodium Battery Electrolytes

Researchers developing next-generation sodium batteries can utilize sodium dicyanamide as a key dopant in organic ionic plastic crystal matrices to achieve high solid-state ionic conductivity (>10⁻⁴ S·cm⁻¹ at 80°C) [1]. This application scenario is supported by the demonstrated stability of sodium electrochemistry in DCA-based ionic liquids and the cost advantage over fluorinated anion systems [2].

Synthesis of β-C₃N₄ and Carbon Nitrides

Sodium dicyanamide serves as a critical C-N precursor for the high-pressure shock synthesis of superhard β-C₃N₄ [3]. Its high nitrogen content and thermal stability at 300°C make it suitable for such high-energy processes. Procurement for this application is driven by the specific precursor requirements validated in shock-compression studies.

Heterometallic Coordination Polymers and MOFs

The versatile bridging capability of the dicyanamide anion, as evidenced by the formation of Cu-Na heterometallic polymers with unique μ₁,₁ coordination modes [4], makes sodium dicyanamide a valuable building block for designing novel magnetic and porous materials. This application is relevant for researchers in crystal engineering and materials chemistry.

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